molecular formula C30H26O13 B3028163 Tribuloside CAS No. 163956-16-9

Tribuloside

Cat. No.: B3028163
CAS No.: 163956-16-9
M. Wt: 594.5 g/mol
InChI Key: DVGGLGXQSFURLP-PYFXTMFGSA-N
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Description

Tribuloside is a natural product found in Rosa canina, Dasiphora fruticosa, and Lamium album with data available.

Scientific Research Applications

Antidepressant Properties

Tribuloside has shown potential as an antidepressant. Studies have indicated its effectiveness in improving behavioral disorders in chronic stress depression models in rats. In these studies, this compound significantly enhanced neurogenesis and differentiation in the dentate gyrus, indicating its potential in treating depression-related symptoms (Tan Chun-jiang, 2008), (Tan Chun-jiang, 2008).

Neuroprotective Effects

Research has also explored this compound's neuroprotective effects. It has been used to improve cerebral blood flow and protect brain tissue, particularly in the context of ischemic stroke. Gold nanoparticle-modified this compound, termed SERS tags, has been developed to increase its aqueous solubility and enable real-time detection and monitoring of its release. This innovation could offer new avenues for treating ischemia and brain tissue damage (Dawei Li et al., 2021).

Cardioprotective Influence

This compound has demonstrated protective effects against cardiac ischemia/reperfusion injury. It significantly reduced markers of cardiac injury and improved superoxide dismutase activity, indicating its potential in cardioprotection. The compound also influenced apoptosis and protein expression related to myocardial protection, suggesting a complex mechanism of action (Shuang Zhang et al., 2010).

Antihypertensive Effects

This compound's impact on hypertension has been studied, particularly its role in inhibiting tissue ACE activity. In hypertensive rat models, this compound treatment led to significant decreases in systolic blood pressure and ACE activity in various tissues, suggesting its potential in managing hypertension (A. Sharifi et al., 2003).

Anti-inflammatory Activity

This compound has been identified to possess anti-inflammatory properties. Specifically, tribulusamide D, isolated from Tribulus terrestris, inhibited the production of inflammatory mediators in macrophages. This indicates this compound's potential as a therapeutic agent for inflammatory disorders (Hyun Hwa Lee et al., 2017).

Safety and Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

Tribuloside, a natural flavonoid extracted from the Tribulus Terrestris plant, has been found to have a high affinity for several targets, including IL6, BCL2, TNF, STAT3, IL1B, and MAPK3 . These targets play crucial roles in inflammatory responses and cellular signaling pathways.

Mode of Action

This compound interacts with its targets, leading to a series of changes in cellular functions. For instance, it has been found to suppress inflammatory factors such as IL-6, TNF-α, and IL-1β . The exact mode of interaction between this compound and these targets is still under investigation.

Biochemical Pathways

This compound affects several biochemical pathways related to inflammation and cellular damage. It has been shown to reduce inflammatory cell infiltration, decrease fibrotic area, and repair damaged alveoli . These effects are likely mediated through its interaction with the aforementioned targets and their associated pathways.

Result of Action

The molecular and cellular effects of this compound’s action include reduced inflammatory cell infiltration, decreased fibrotic area, and repaired damaged alveoli . It also suppresses inflammatory factors such as IL-6, TNF-α, and IL-1β in the lungs .

Biochemical Analysis

Biochemical Properties

Tribuloside plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β), thereby modulating inflammatory responses . Additionally, this compound exhibits antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes like catalase and superoxide dismutase . These interactions highlight the compound’s potential in mitigating oxidative stress and inflammation.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In human lens epithelial cells, this compound has been shown to protect against hydrogen peroxide-induced apoptosis and oxidative damage by modulating the microRNA-335-3p/Kriippel-like factor 6 axis . This compound enhances cell viability, reduces apoptosis, and decreases oxidative stress markers such as malondialdehyde. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its protective effects against cellular damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through multiple mechanisms. It binds to key target proteins involved in inflammatory and oxidative stress pathways, such as IL-6, TNF-α, STAT3, and MAPK3 . By inhibiting these targets, this compound reduces the production of pro-inflammatory cytokines and oxidative stress markers. Additionally, this compound modulates gene expression by influencing transcription factors and microRNAs, further contributing to its anti-inflammatory and antioxidant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its bioactivity over extended periods In vitro and in vivo studies have demonstrated that this compound can sustain its protective effects against oxidative stress and inflammation over time, suggesting its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving acute lung injury models, this compound demonstrated dose-dependent efficacy in reducing inflammatory cell infiltration, fibrotic area, and inflammatory cytokine levels . Higher doses of this compound were associated with more pronounced therapeutic effects, although potential toxic or adverse effects at extremely high doses have not been extensively reported.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . These metabolic processes influence the bioavailability and efficacy of this compound, affecting its therapeutic potential. Additionally, this compound’s impact on metabolic flux and metabolite levels contributes to its overall pharmacological profile .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its cellular uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity. These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. Studies have shown that this compound can localize to specific cellular compartments, such as the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct this compound to its sites of action. The compound’s subcellular distribution influences its interactions with biomolecules and its overall pharmacological effects .

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/b10-3-/t21-,24-,26+,27-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGGLGXQSFURLP-PYFXTMFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436355
Record name Tribuloside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22153-44-2
Record name Tribuloside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Tribuloside?

A1: this compound has the molecular formula C28H32O15 and a molecular weight of 612.53 g/mol. []

Q2: What are the key structural features of this compound?

A2: this compound is a flavonoid glycoside consisting of kaempferol, a flavonol, bound to a glucose moiety via a glycosidic bond. It exists as two isomers, cis-Tiliroside and trans-Tiliroside, which differ in the orientation of the hydroxyl group at the C-2' position of the glucose moiety. [, , ]

Q3: What spectroscopic data is available for characterizing this compound?

A3: Structural characterization often relies on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), Mass Spectrometry (MS), and Ultraviolet-Visible (UV) spectroscopy. [, , ]

Q4: What are some of the reported biological activities of this compound?

A4: Research suggests that this compound possesses various biological activities, including antioxidant, anti-inflammatory, antidepressant, neuroprotective, and potential anticancer effects. [, , , , , ]

Q5: How does this compound exert its antioxidant effects?

A5: this compound, like other flavonoids, exhibits antioxidant properties by scavenging free radicals and chelating metal ions, thus protecting cells from oxidative damage. [, , ]

Q6: What evidence supports the antidepressant effects of this compound?

A6: Studies in rodent models of chronic stress-induced depression demonstrate that this compound can improve behavioral parameters, enhance neurogenesis in the hippocampus (a brain region involved in mood regulation), and modulate levels of neurotrophic factors like CNTF. [, , ]

Q7: Has this compound shown any potential in treating acute lung injury (ALI)?

A7: Network pharmacology analysis and experimental validation in a mouse model of ALI revealed that this compound reduced lung inflammation and fibrosis, suggesting its potential as a therapeutic agent for ALI. []

Q8: What are the potential mechanisms of action for this compound's effects on melanogenesis?

A8: Studies indicate that this compound might enhance melanogenesis (the production of melanin pigment) by influencing the PDE/cAMP/PKA signaling pathway, potentially impacting melanocyte dendricity and melanosome transport. []

Q9: Are there any studies on this compound's effects on human lens epithelial cells?

A9: Research suggests that this compound protects human lens epithelial cells from hydrogen peroxide-induced apoptosis and oxidative damage, possibly by modulating the microRNA-335-3p/KLF6 axis. This finding suggests a potential role in preventing cataracts. []

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A10: Limited information is available regarding the detailed pharmacokinetics of this compound. Further research is needed to elucidate its ADME profile fully.

Q11: Have there been any clinical trials investigating the efficacy of this compound?

A11: While preclinical studies are promising, clinical trials are necessary to confirm the efficacy and safety of this compound in humans.

Q12: What analytical methods are used to quantify this compound in plant materials or biological samples?

A12: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV or Mass Spectrometry (MS), is commonly employed for the separation and quantification of this compound. [, , ]

Q13: Are there any known safety concerns or toxicities associated with this compound?

A13: Toxicity studies are crucial for assessing the safety profile of this compound. Some studies indicate a potential for toxicity at higher doses, highlighting the need for careful dosage optimization. []

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